molecular formula C9H10N2O5 B559692 2,2'-Anhydrouridine CAS No. 3736-77-4

2,2'-Anhydrouridine

Cat. No.: B559692
CAS No.: 3736-77-4
M. Wt: 226.19 g/mol
InChI Key: UUGITDASWNOAGG-CCXZUQQUSA-N
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Description

Cyclouridine is a nucleoside analog that belongs to the class of organic compounds known as pyrimidones. These compounds contain a pyrimidine ring, which bears a ketone. Cyclouridine is structurally characterized by a cyclized linkage between the base and sugar moieties, resulting in a rigid and fixed conformation. This unique structure makes cyclouridine an important compound in biochemical and pharmaceutical research .

Scientific Research Applications

Cyclouridine has a wide range of scientific research applications. In chemistry, it is used as a tool for investigating the biological functions and conformations of nucleic acids. In biology, cyclouridine and its derivatives are used to study the interactions between nucleic acids and proteins . Additionally, cyclouridine is used in the synthesis of nucleoside analogs and as a molecular probe for studying enzymatic reactions .

Safety and Hazards

Cyclouridine should not be used for food, drug, pesticide, or biocidal product use. It should be handled with care and kept away from heat and sources of ignition .

Future Directions

The synthesis of Cyclouridine is significantly more efficient than previous synthetic efforts, allowing large amounts of pure material to be obtained for future biological testing . This opens up new possibilities for the use of Cyclouridine in medicinal chemistry and biochemistry.

Biochemical Analysis

Biochemical Properties

2,2’-Anhydrouridine is known to inhibit uridine phosphorylase , an enzyme that plays a crucial role in the metabolism of uridine. This interaction is competitive in nature, meaning that 2,2’-Anhydrouridine competes with uridine for binding to the enzyme . This inhibition can affect the homeostasis of uridine in the body, potentially influencing various biochemical reactions .

Cellular Effects

The inhibition of uridine phosphorylase by 2,2’-Anhydrouridine can have significant effects on cells. Uridine phosphorylase is involved in the salvage pathway of pyrimidine bases, which are key components of nucleic acids. By inhibiting this enzyme, 2,2’-Anhydrouridine can potentially affect DNA and RNA synthesis, impacting cell function, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2,2’-Anhydrouridine involves its binding to uridine phosphorylase. It competes with uridine for the active site of the enzyme, preventing the enzyme from catalyzing the conversion of uridine to uracil . This inhibition can lead to an accumulation of uridine and a decrease in uracil, potentially affecting various biochemical pathways.

Metabolic Pathways

2,2’-Anhydrouridine is involved in the metabolic pathway of uridine, specifically in the reaction catalyzed by uridine phosphorylase

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclouridine can be synthesized through various methods. One efficient synthetic approach involves the use of uridine as a starting material. The synthesis of 6,5′-(S)- and 6,5′-®-cyclouridine has been achieved using readily accessible uridine, which undergoes cyclization under specific reaction conditions . This method allows for the production of large amounts of pure cyclouridine for biological testing.

Industrial Production Methods: While specific industrial production methods for cyclouridine are not extensively documented, the synthesis typically involves the use of chemical reagents and catalysts to facilitate the cyclization process. The scalability of the synthetic routes ensures that cyclouridine can be produced in sufficient quantities for research and potential therapeutic applications .

Properties

IUPAC Name

(2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c12-3-4-6(14)7-8(15-4)11-2-1-5(13)10-9(11)16-7/h1-2,4,6-8,12,14H,3H2/t4-,6-,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGITDASWNOAGG-CCXZUQQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)OC2=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315535
Record name 2,2′-Anhydrouridine
Source EPA DSSTox
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Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3736-77-4
Record name 2,2′-Anhydrouridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3736-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclouridine
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Record name Cyclouridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04627
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 2,2′-Anhydrouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2R-(2α,3β,3aβ,9aβ)]-2,3,3a,9a-tetrahydro-3-hydroxy-(hydroxymethyl)-6H-furo[2',3':4,5]oxazolo[3,2-a]pyrimidin-6-one
Source European Chemicals Agency (ECHA)
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Record name 2,2'-CYCLOURIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9APX1AAR4
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Synthesis routes and methods

Procedure details

Uridine (10 g, 0.04 mole) was dissolved in 20 ml of warm, dry dimethylformamide, and 11.4 g of diphenylcarbonate (0.06 m) and 0.2 g of sodium bicarbonate were added. The solution was stirred and heated at 150° C. until evolution of carbon dioxide ceased (30 min approx). After cooling the solution was poured into 200 ml of ether with rapid stirring. The resulting solid was filtered off, washed with ether, and recrystallised from methanol to give 7.2 g (80%) of the title compound, as white crystals, melting at 235°-40° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.4 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
80%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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